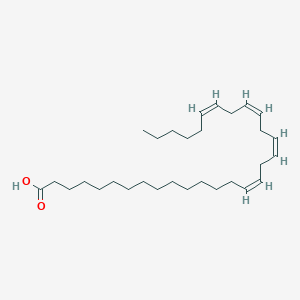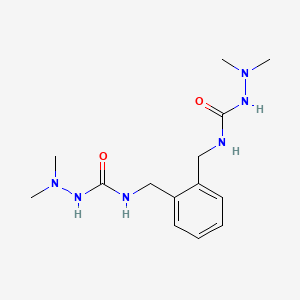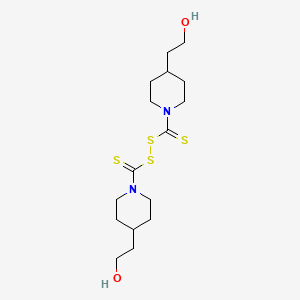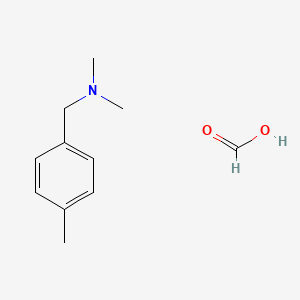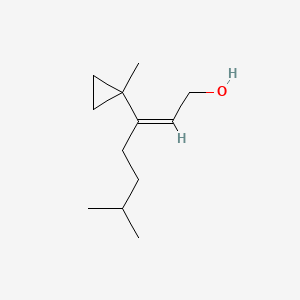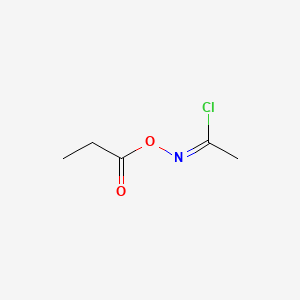
N-(1-Oxopropoxy)ethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxopropoxy)ethanimidoyl chloride is an organic compound with a unique structure that includes both an ethanimidoyl chloride group and an oxopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of an oxopropoxy group.
Trifluoroacetimidoyl Chloride: Contains trifluoromethyl groups, making it more reactive in certain conditions.
Uniqueness
N-(1-Oxopropoxy)ethanimidoyl chloride is unique due to the presence of the oxopropoxy group, which imparts different reactivity and properties compared to other ethanimidoyl chlorides. This makes it valuable for specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
126794-87-4 |
|---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
[(Z)-1-chloroethylideneamino] propanoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4- |
InChI-Schlüssel |
RCDPCDAROHGKOA-DAXSKMNVSA-N |
Isomerische SMILES |
CCC(=O)O/N=C(/C)\Cl |
Kanonische SMILES |
CCC(=O)ON=C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
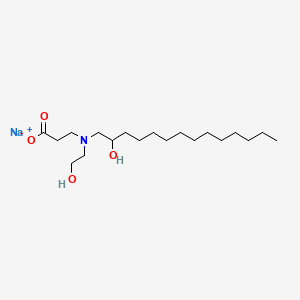



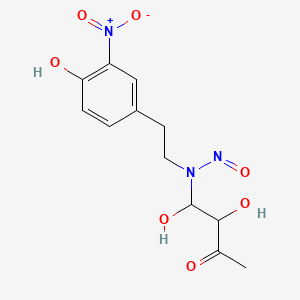
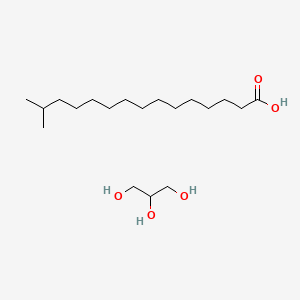
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)

